Benzonitrile, 3,3'-methylenebis[6-amino-
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Overview
Description
Benzonitrile, 3,3’-methylenebis[6-amino-: is an organic compound with the molecular formula C15H12N4 It is a derivative of benzonitrile, featuring two amino groups attached to the benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile, which can then be further modified to obtain the desired compound.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime. This process typically involves the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid.
Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide to convert bromobenzene to benzonitrile.
Industrial Production Methods:
Ammoxidation Process: The industrial production of benzonitrile often employs the ammoxidation of toluene, which is a cost-effective and efficient method. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 3,3’-methylenebis[6-amino- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzonitrile derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the preparation of coordination complexes with transition metals.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of advanced coatings and resins.
- Applied in the manufacture of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
- It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Benzonitrile: The parent compound, which lacks the amino groups and methylene bridge.
3-Aminobenzonitrile: A simpler derivative with a single amino group attached to the benzene ring.
4-Aminobenzonitrile: Another derivative with the amino group in the para position relative to the nitrile group.
Uniqueness:
- Benzonitrile, 3,3’-methylenebis[6-amino- is unique due to the presence of two amino groups connected by a methylene bridge, which imparts distinct chemical and physical properties compared to its simpler analogs.
Properties
CAS No. |
61381-99-5 |
---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-amino-5-[(4-amino-3-cyanophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12N4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-7H,5,18-19H2 |
InChI Key |
BXERHCITLNBIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C#N)C#N)N |
Origin of Product |
United States |
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